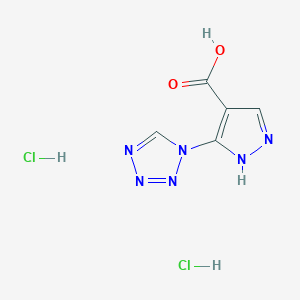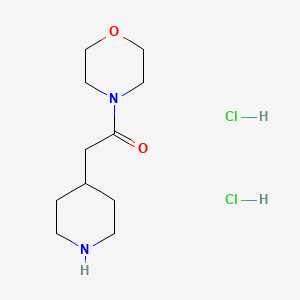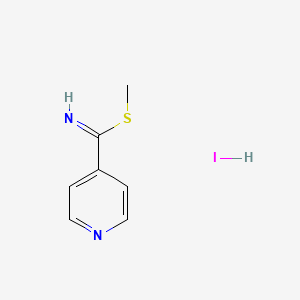![molecular formula C19H24N2O2 B1389889 N-(4-Aminophenyl)-2-[2-(sec-butyl)phenoxy]-propanamide CAS No. 1020055-77-9](/img/structure/B1389889.png)
N-(4-Aminophenyl)-2-[2-(sec-butyl)phenoxy]-propanamide
Übersicht
Beschreibung
N-(4-Aminophenyl)-2-[2-(sec-butyl)phenoxy]-propanamide, commonly referred to as SBPA, is an organic compound that has been widely studied in scientific research due to its potential applications in various fields. SBPA is a type of amide, a functional group formed when an amine group is reacted with a carboxylic acid, and can be synthesized in a variety of ways. Its unique chemical structure and properties make it useful for a variety of applications, including as a drug, a flavoring agent, a surfactant, and a reagent for chemical reactions.
Wissenschaftliche Forschungsanwendungen
SBPA has been studied extensively in scientific research due to its potential applications in various fields. It has been used as a drug for the treatment of various diseases, including cancer, asthma, and hypertension. It has also been used as a flavoring agent and a surfactant in food and cosmetic products. Furthermore, SBPA has been used as a reagent for chemical reactions, such as the synthesis of other compounds.
Wirkmechanismus
The exact mechanism of action of SBPA is not fully understood, but it is believed to act by inhibiting the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the production of prostaglandins, which are hormones that play a role in inflammation, pain, and fever. By inhibiting the activity of COX-2, SBPA can reduce inflammation, pain, and fever.
Biochemical and Physiological Effects
SBPA has been shown to have a variety of biochemical and physiological effects. In animal studies, SBPA has been shown to reduce inflammation, pain, and fever. It has also been shown to reduce the levels of certain biomarkers, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). Additionally, SBPA has been shown to have antioxidant and anti-cancer effects.
Advantages and Limitations for Laboratory Experiments
SBPA has several advantages and limitations when used in laboratory experiments. One of the main advantages is that it is easy to synthesize and is relatively inexpensive. Additionally, it is non-toxic and has a low environmental impact. However, it is not very soluble in water, which can limit its use in certain experiments. Additionally, it is not very stable and can decompose over time.
Zukünftige Richtungen
There are several potential future directions for SBPA research. One potential area of research is the development of new drugs based on SBPA. Additionally, SBPA could be used to develop new flavoring agents and surfactants for food and cosmetic products. Furthermore, SBPA could be used to develop new reagents for chemical reactions. Finally, further research could be done to investigate the biochemical and physiological effects of SBPA.
Eigenschaften
IUPAC Name |
N-(4-aminophenyl)-2-(2-butan-2-ylphenoxy)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-4-13(2)17-7-5-6-8-18(17)23-14(3)19(22)21-16-11-9-15(20)10-12-16/h5-14H,4,20H2,1-3H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXTOHUBZLJDIMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1OC(C)C(=O)NC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Aminophenyl)-2-[2-(sec-butyl)phenoxy]-propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-Fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-ylamine hydrochloride](/img/structure/B1389809.png)
![2-Bromo-N-(4-{[cyclohexyl(methyl)amino]-sulfonyl}phenyl)acetamide](/img/structure/B1389811.png)
![2-Bromo-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]-acetamide](/img/structure/B1389813.png)
![N-{4-[(2-Bromoacetyl)amino]phenyl}-3-methylbutanamide](/img/structure/B1389814.png)
![3-[(2-Bromoacetyl)amino]-N-(sec-butyl)benzamide](/img/structure/B1389815.png)


![2-Bromo-N-{4-[(dimethylamino)sulfonyl]-phenyl}acetamide](/img/structure/B1389820.png)
![2-Bromo-N-[3-(3-phenylpropoxy)phenyl]acetamide](/img/structure/B1389825.png)
![2-Bromo-N-[3-(4-morpholinylcarbonyl)phenyl]-acetamide](/img/structure/B1389828.png)
![3-[(2-Fluoro-phenyl)-methyl-amino]-propionic acid hydrochloride](/img/structure/B1389829.png)